molecular formula C25H21NO4 B2676137 N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]-2-methylbenzamide CAS No. 923185-72-2

N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]-2-methylbenzamide

Cat. No. B2676137
CAS RN: 923185-72-2
M. Wt: 399.446
InChI Key: UHZVYJKITARCON-UHFFFAOYSA-N
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Description

N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]-2-methylbenzamide is a chemical compound that belongs to the family of coumarin derivatives. It has been extensively studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]-2-methylbenzamide involves its ability to inhibit the activity of certain enzymes and proteins in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is responsible for the production of inflammatory mediators. It also inhibits the activity of acetylcholinesterase (AChE), which is responsible for the breakdown of acetylcholine in the brain.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]-2-methylbenzamide include its ability to reduce oxidative stress, inflammation, and cell proliferation. It has also been found to improve cognitive function and memory retention.

Advantages and Limitations for Lab Experiments

The advantages of using N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]-2-methylbenzamide in lab experiments include its low toxicity, high stability, and ease of synthesis. However, its limitations include its poor solubility in water and its potential to interact with other compounds in the body.

Future Directions

There are several future directions for the study of N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]-2-methylbenzamide. These include its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. It may also be studied for its potential use in the treatment of cancer and other inflammatory conditions. Additionally, further research may be conducted to optimize its synthesis method and improve its solubility in water.
Conclusion
In conclusion, N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]-2-methylbenzamide is a promising compound that has been extensively studied for its potential applications in scientific research. Its antioxidant, anti-inflammatory, and anticancer properties make it a valuable compound for further study. However, its limitations must be taken into consideration when conducting lab experiments. Future research may lead to the development of novel therapeutic agents based on this compound.

Synthesis Methods

The synthesis of N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]-2-methylbenzamide involves the reaction of 4-ethoxyphenylacetic acid with thionyl chloride to form 4-ethoxyphenylacetyl chloride. This intermediate is then reacted with 4-hydroxycoumarin in the presence of triethylamine to produce the desired compound.

Scientific Research Applications

N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]-2-methylbenzamide has been used in various scientific research studies. It has been found to exhibit antioxidant, anti-inflammatory, and anticancer properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.

properties

IUPAC Name

N-[2-(4-ethoxyphenyl)-4-oxochromen-7-yl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO4/c1-3-29-19-11-8-17(9-12-19)23-15-22(27)21-13-10-18(14-24(21)30-23)26-25(28)20-7-5-4-6-16(20)2/h4-15H,3H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHZVYJKITARCON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)NC(=O)C4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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